molecular formula C17H20N6O4 B12910529 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one

Cat. No.: B12910529
M. Wt: 372.4 g/mol
InChI Key: SHOPSBOWUOUXGM-QJPTWQEYSA-N
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Description

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a purine base linked to a sugar moiety and a substituted aniline group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the attachment of the sugar moiety, and the introduction of the substituted aniline group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties are utilized in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: A closely related compound with similar structural features.

    2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one: Another analog with slight variations in the sugar moiety.

Uniqueness

The uniqueness of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one

InChI

InChI=1S/C17H20N6O4/c1-8-2-4-9(5-3-8)19-17-20-13-14(21-16(18)22-15(13)26)23(17)12-6-10(25)11(7-24)27-12/h2-5,10-12,24-25H,6-7H2,1H3,(H,19,20)(H3,18,21,22,26)/t10-,11+,12+/m0/s1

InChI Key

SHOPSBOWUOUXGM-QJPTWQEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N

Origin of Product

United States

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